methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
CAS No.: 758704-44-8
Cat. No.: VC6996505
Molecular Formula: C22H23ClN2O5
Molecular Weight: 430.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 758704-44-8 |
|---|---|
| Molecular Formula | C22H23ClN2O5 |
| Molecular Weight | 430.89 |
| IUPAC Name | methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C22H23ClN2O5/c1-12-10-16-18(21(26)25(12)11-15-4-3-9-29-15)17(13-5-7-14(23)8-6-13)19(20(24)30-16)22(27)28-2/h5-8,10,15,17H,3-4,9,11,24H2,1-2H3 |
| Standard InChI Key | UJHXXLFVTXHFBH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4 |
Introduction
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound belonging to the pyrano[3,2-c]pyridine family. Compounds in this class are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly its pyrano-pyridine scaffold and functional groups, make it a promising candidate for pharmaceutical research.
Synthesis
The synthesis of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are efficient for constructing complex heterocyclic scaffolds under mild conditions.
-
Starting Materials:
-
4-chlorobenzaldehyde
-
Malononitrile
-
Methyl acetoacetate
-
Oxolane derivatives
-
-
Reaction Conditions:
-
Catalysts: Acidic or basic catalysts such as piperidine or ammonium acetate.
-
Solvent: Ethanol or methanol.
-
Temperature: Reflux conditions (~80–100°C).
-
-
Mechanism:
The process involves a Knoevenagel condensation followed by cyclization and functionalization steps to form the pyrano[3,2-c]pyridine core.
Anticancer Potential
Pyrano[3,2-c]pyridine derivatives have demonstrated significant anticancer activity by targeting key pathways such as:
Anti-inflammatory Effects
Compounds with similar scaffolds have shown potential as inhibitors of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
Spectroscopic Characterization
To confirm its structure, the compound is analyzed using advanced spectroscopic techniques:
Applications in Drug Discovery
This compound's structural features make it a versatile scaffold for designing drugs targeting:
-
Cancer: As an inhibitor of oncogenic kinases like AKT.
-
Infectious diseases: By disrupting microbial growth mechanisms.
-
Chronic inflammation: Through enzyme inhibition pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume